4-氨基-2-硝基-3-甲苯磺酸

描述

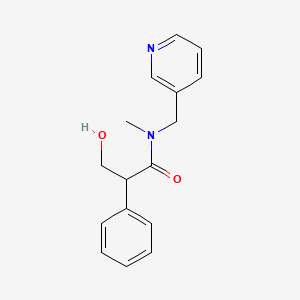

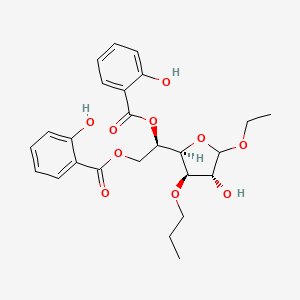

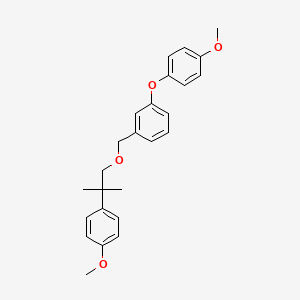

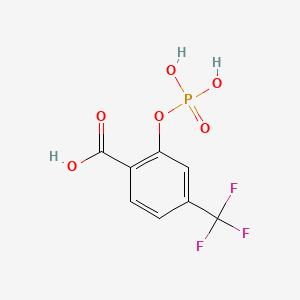

4-Amino-2-nitro-3-toluenesulfonic acid (ANTS) is a compound with the molecular formula C7H8N2O5S and a molecular weight of 232.22 g/mol123. It is a highly versatile and essential compound in the field of chemistry and biochemistry1.

Synthesis Analysis

A reversed-phase LC–MS method with quadrupole-time of flight (QTOF) detection has been developed for the determination of four dinitro-toluenesulfonic acids and two amino-nitro-toluenesulfonic acids in groundwater45. The analytes were separated by HPLC with 0.1% (v/v) formic acid as mobile phase modifier compatible with mass spectrometric detection45.

Molecular Structure Analysis

The molecular structure of 4-Amino-2-nitro-3-toluenesulfonic acid is represented by the formula C7H8N2O5S3. The average mass is 232.214 Da and the monoisotopic mass is 232.015396 Da3.

Chemical Reactions Analysis

The structure elucidation and confirmation of 4-Amino-2-nitro-3-toluenesulfonic acid were accomplished by tandem mass spectrometry45. Characteristic ions resulting from the loss of NO, NO2, and SO2 from the [M−H]− ions were detected45.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-nitro-3-toluenesulfonic acid include a molecular weight of 232.22 g/mol123.科学研究应用

-

Organic Synthesis

-

Nonlinear Optical Applications

- Certain sulfonate materials, including those related to p-Toluenesulfonic acid, have been studied for their nonlinear optical applications . For example, l-alaninium p-toluenesulfonate (LAPT), a hydrogen bonded organic tosylate crystal, was synthesized and studied for second order nonlinear optical applications .

-

Analytical Chemistry

-

Pharmaceutical Applications

- Thiazolidine motifs, which are five-membered heterocycles containing one nitrogen and one sulfur atom, are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This suggests that “4-Amino-2-nitro-3-toluenesulfonic acid” might have potential applications in pharmaceutical research.

-

Dietary Supplements

- Amino acids have been introduced to certain compounds to obtain safer, more effective, and developable derivatives, which could be used to prevent or improve certain conditions, and simultaneously provide amino acid dietary supplements . This suggests that “4-Amino-2-nitro-3-toluenesulfonic acid” might have potential applications in the development of dietary supplements.

-

Transesterification Reactions

- p-Toluenesulfonic acid (PTSA, pTSA, or pTsOH) or tosylic acid (TsOH) is an organic compound with the formula CH3C6H4SO3H . It finds use in organic synthesis as an “organic-soluble” strong acid . One of its uses includes transesterification reactions . This suggests that “4-Amino-2-nitro-3-toluenesulfonic acid” might have potential applications in organic synthesis.

安全和危害

The safety data sheet for 4-Amino-2-nitro-3-toluenesulfonic acid can be viewed and downloaded for free at Echemi.com7.

未来方向

The future directions of 4-Amino-2-nitro-3-toluenesulfonic acid are not explicitly mentioned in the search results. However, it is known that this compound is a highly versatile and essential compound in the field of chemistry and biochemistry1, suggesting potential future applications in these areas.

Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

6-amino-3-methyl-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-4-2-3-5(8)7(15(12,13)14)6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVUVZCOLDTZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376283 | |

| Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-nitro-3-toluenesulfonic acid | |

CAS RN |

226711-11-1 | |

| Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。